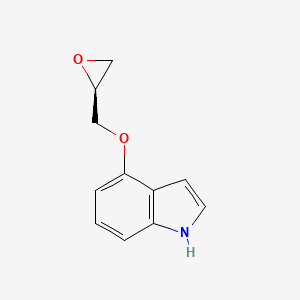
(2s)-Glycidyl indol-4-yl ether
描述
(2s)-Glycidyl indol-4-yl ether is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
1.1 Drug Development
(2s)-Glycidyl indol-4-yl ether is recognized as a valuable precursor in the synthesis of various pharmaceutical agents. It plays a crucial role in the development of drugs targeting cardiovascular diseases and cancer therapies. For example, the compound is utilized in the synthesis of beta-blockers, which are widely used to treat hypertension and arrhythmias. The efficient production of such glycide derivatives has been demonstrated through reactions involving hydroxyaryl derivatives with glycidyl tosylate, yielding high optical purity and efficiency .
1.2 Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of compounds derived from this compound has led to the identification of potent inhibitors for various biological targets. One study focused on derivatives that inhibit glycogen synthase kinase 3 beta (GSK-3β), showcasing how modifications to the glycidyl ether structure can enhance biological activity . The investigation into these derivatives revealed critical insights into binding modes and metabolic stability, which are essential for drug design.
Material Science
2.1 Polymer Chemistry
In material science, this compound is explored for its potential in polymer synthesis. The compound can be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Its reactivity allows for the creation of cross-linked networks that can be tailored for specific applications, such as coatings and adhesives.
2.2 Cosmetic Formulations
The compound has also found applications in cosmetic formulations due to its properties as a stabilizing agent and emulsifier. Research has demonstrated that incorporating glycidyl ethers into cosmetic products can improve their texture and efficacy while providing moisturizing benefits . This application highlights the versatility of this compound beyond traditional medicinal uses.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole |
InChI |
InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2/t8-/m0/s1 |
InChI 键 |
CTWQPSSVUYPWOM-QMMMGPOBSA-N |
手性 SMILES |
C1[C@H](O1)COC2=CC=CC3=C2C=CN3 |
规范 SMILES |
C1C(O1)COC2=CC=CC3=C2C=CN3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














